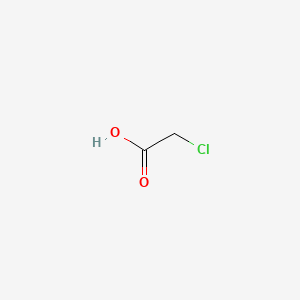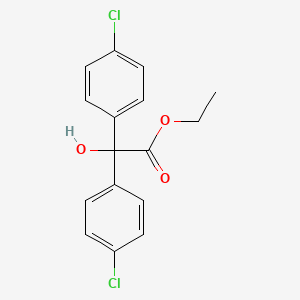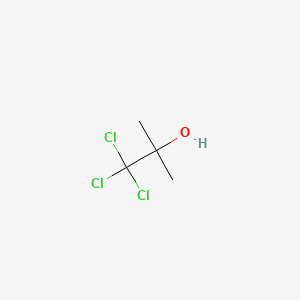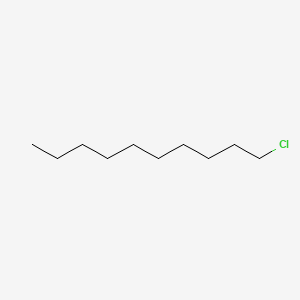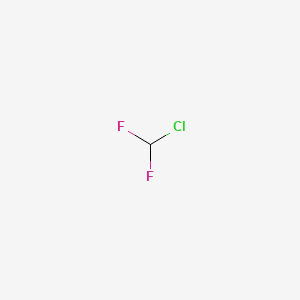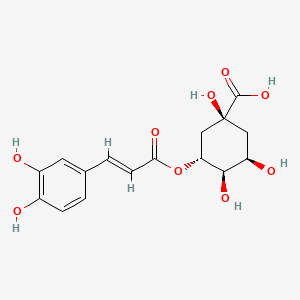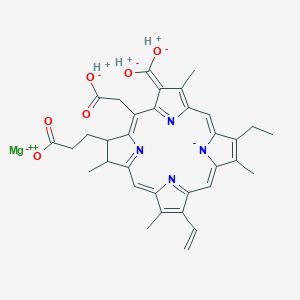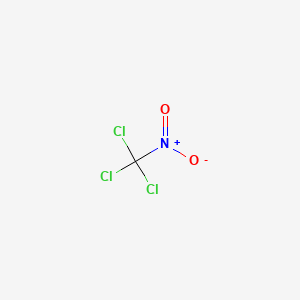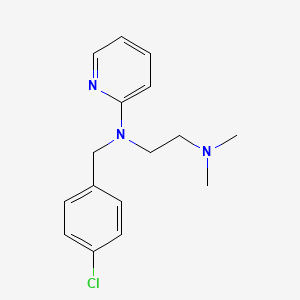
Cefpimizole sodium
説明
作用機序
While specific information on the mechanism of action of Cefpimizole sodium is not available, it likely shares the common mechanism of cephalosporins. Cephalosporins inhibit bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Safety and Hazards
When handling Cefpimizole sodium, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUNZNNMKVKUOH-TZVBBFNXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N6NaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefpimizole sodium | |
CAS RN |
85287-61-2 | |
| Record name | Cefpimizole sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Cefpimizole sodium and its effect on bacteria?
A1: Cefpimizole sodium is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. [, , , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking in bacterial cell walls. [, ] This disruption of cell wall integrity leads to bacterial cell death.
Q2: How does the in vitro activity of Cefpimizole sodium compare to other antibiotics against Haemophilus influenzae?
A2: Studies have shown that Cefpimizole sodium demonstrates potent in vitro activity against Haemophilus influenzae isolates, including both beta-lactamase-producing and non-producing strains. [] Its activity is comparable to other third-generation cephalosporins like Cefotaxime and Moxalactam, particularly against beta-lactamase-negative strains. [] Notably, Cefpimizole sodium maintains efficacy against beta-lactamase-producing strains, unlike some other beta-lactams like Ampicillin. []
Q3: What is the pharmacokinetic profile of Cefpimizole sodium in humans?
A3: Cefpimizole sodium exhibits favorable pharmacokinetics after both intramuscular and intravenous administration. [, ] Studies in humans show that it is well-absorbed after intramuscular injection, achieving peak plasma concentrations within 12 hours. [] The drug displays dose-proportional kinetics, with a terminal half-life of approximately 2 hours. [, ] Cefpimizole sodium is primarily eliminated through renal excretion, with about 73-83% of the administered dose recovered unchanged in urine. [, ]
Q4: What are the implications of the observed differences in Cefpimizole sodium's impact on Vancomycin hydrochloride clearance in rabbits compared to the limited observations in humans?
A5: While rabbit studies indicated decreased Vancomycin clearance with Cefpimizole co-administration, similar effects weren't definitively observed in the limited human study. [, ] This discrepancy highlights the complexities of translating preclinical findings to human clinical settings. Factors like species-specific physiology, disease states (e.g., cancer), and study design limitations could contribute to these differences. Further research, potentially with larger and more diverse human cohorts, is crucial to fully elucidate Cefpimizole's interaction potential with Vancomycin and guide clinical co-administration decisions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




